4-Butoxy-3-nitrobenzaldehyde

Description

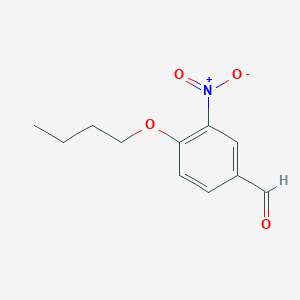

Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-3-6-16-11-5-4-9(8-13)7-10(11)12(14)15/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQYYXDQELBGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584125 | |

| Record name | 4-Butoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351002-94-3 | |

| Record name | 4-Butoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 351002-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Butoxy-3-nitrobenzaldehyde: Technical Guide for Medicinal Chemistry Applications

Executive Summary

4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) is a specialized aromatic intermediate critical to the structure-activity relationship (SAR) exploration of kinase inhibitors. Functioning as a lipophilic scaffold, it enables the introduction of extended alkoxy chains into pharmacophores, particularly quinazoline-based EGFR inhibitors. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and downstream utility in drug development.

Part 1: Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule features a benzaldehyde core functionalized with a nitro group at the meta position (C3) and a butoxy ether tail at the para position (C4).

-

Electronic Effects: The nitro group (

) exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, deactivating the ring but activating the aldehyde carbonyl for nucleophilic attack. The butoxy group ( -

Lipophilicity: The butyl chain significantly increases the partition coefficient (LogP) compared to methoxy analogs (e.g., Vanillin derivatives), altering membrane permeability and solubility profiles.

Physicochemical Data Table

| Property | Value | Context |

| IUPAC Name | 4-Butoxy-3-nitrobenzaldehyde | Official Nomenclature |

| CAS Number | 351002-94-3 | Primary Identifier |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 223.23 g/mol | Mass Calculation |

| Appearance | Yellow crystalline solid | Visual ID |

| Melting Point | 72–76 °C (Typical) | Purity Indicator |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in | Process Solvent Selection |

| LogP (Predicted) | ~2.8 – 3.1 | Lipophilicity Metric |

| H-Bond Donors/Acceptors | 0 / 4 | Pharmacophore Mapping |

Part 2: Synthetic Pathways & Process Chemistry

The industrial-grade synthesis of 4-Butoxy-3-nitrobenzaldehyde relies on the regioselective O-alkylation of 4-hydroxy-3-nitrobenzaldehyde. This route avoids the poor selectivity of nitrating 4-butoxybenzaldehyde directly.

Reaction Scheme (Graphviz)

Figure 1: Nucleophilic substitution pathway for the synthesis of 4-Butoxy-3-nitrobenzaldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 4-Butoxy-3-nitrobenzaldehyde on a 10g scale.

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask with 4-hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol).

-

Add anhydrous Dimethylformamide (DMF) (60 mL). Note: DMF must be dry to prevent hydrolysis.

-

Add Potassium Carbonate (

) (12.4 g, 89.7 mmol, 1.5 eq). The solution will turn deep orange/red due to phenoxide formation.

-

-

Alkylation:

-

Add 1-Bromobutane (9.8 g, 71.7 mmol, 1.2 eq) dropwise over 10 minutes.

-

Heat the reaction mixture to 80°C under an inert atmosphere (

) for 4–6 hours. -

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 7:3). The starting phenol (lower Rf) should disappear.

-

-

Workup & Isolation:

-

Purification:

-

Recrystallize the crude solid from Ethanol or Isopropanol .

-

Dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 85–92% (approx. 11.5–12.5 g).

-

Part 3: Reactivity & Functional Group Transformations

This molecule is a "linchpin" intermediate because it possesses two orthogonal reactive handles: the Aldehyde and the Nitro group.

The "Nitro-Aldehyde" Bifurcation

Researchers can selectively manipulate one group while preserving the other to build complex heterocycles.

| Transformation | Reagents | Product Outcome | Application |

| Nitro Reduction | 3-Amino-4-butoxybenzaldehyde | Aniline precursor for Quinazoline cyclization (Kinase Inhibitors). | |

| Aldehyde Oxidation | 4-Butoxy-3-nitrobenzoic acid | Linker for amide coupling. | |

| Reductive Amination | Benzylamine derivatives | Introduction of solubility-enhancing amines. | |

| Knoevenagel Cond. | Malonic acid, Piperidine | Cinnamic acid derivatives | Michael acceptors for covalent inhibitors. |

Part 4: Pharmaceutical Application (Kinase Inhibitor Synthesis)

The primary utility of 4-Butoxy-3-nitrobenzaldehyde is in the synthesis of 4-anilinoquinazoline scaffolds, a class of drugs represented by Gefitinib (Iressa) and Erlotinib (Tarceva). While Gefitinib uses a morpholinopropyl tail, the butoxy analog is frequently synthesized during Lead Optimization to test the effect of hydrophobic chain length on the ATP-binding pocket of EGFR.

Retrosynthetic Analysis: Constructing the Quinazoline Core

The synthesis requires converting the nitro-aldehyde into an anthranilonitrile derivative, which then cyclizes to form the quinazoline ring.

Figure 2: Transformation of 4-Butoxy-3-nitrobenzaldehyde into a biologically active Quinazoline scaffold.

Mechanism of Action in Design

By substituting the standard methyl/methoxy groups with a butoxy chain:

-

Hydrophobic Interaction: The butyl tail probes the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket) of the kinase domain.

-

Solubility Modulation: The alkyl chain decreases water solubility compared to morpholine tails, which may be desirable for topical formulations or crossing the blood-brain barrier (BBB).

Part 5: Analytical Characterization

To validate the integrity of 4-Butoxy-3-nitrobenzaldehyde, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )

-

Aldehyde (-CHO): Singlet at

9.90–9.95 ppm. Distinctive downfield shift. -

Aromatic Protons:

-

H2 (between

and CHO): Doublet (small coupling) at -

H6 (ortho to CHO): Doublet of doublets at

8.05 ppm. -

H5 (ortho to O-Bu): Doublet at

7.25 ppm.

-

-

Butoxy Chain:

-

: Triplet at

-

: Multiplets at

-

: Triplet at

-

: Triplet at

Infrared Spectroscopy (FT-IR)

-

Carbonyl (

): Strong stretch at 1690–1705 -

Nitro (

): Asymmetric stretch at ~1530 -

Ether (

): Stretch at 1250–1280

References

-

Sigma-Aldrich. Product Specification: 4-Butoxy-3-nitrobenzaldehyde (CAS 351002-94-3). Merck KGaA.

- Chandregowda, V., et al. (2009).Synthesis of benzofuran derivatives: Analogues of lipophilic antioxidants. European Journal of Medicinal Chemistry. (Context: Alkylation protocols for nitro-benzaldehydes).

-

BOC Sciences. Building Block: 4-Butoxy-3-nitrobenzaldehyde.[3][][5][6]

-

PubChem. Compound Summary: 4-Hydroxy-3-nitrobenzaldehyde (Precursor). National Library of Medicine.

- Barker, A. J., et al. (2001).Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Butoxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Prudent Handling of 4-Butoxy-3-nitrobenzaldehyde

4-Butoxy-3-nitrobenzaldehyde, with its unique arrangement of a reactive aldehyde, a deactivating nitro group, and a lipophilic butoxy chain, presents itself as a valuable intermediate in the intricate tapestry of pharmaceutical and fine chemical synthesis. Its structural motifs are frequently encountered in the development of novel therapeutic agents and functional materials. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a key building block for medicinal chemists and process development scientists. However, the very reactivity that makes this compound synthetically attractive also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the safe handling, storage, and disposal of 4-Butoxy-3-nitrobenzaldehyde. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound at the time of writing, this document synthesizes critical safety information from structurally analogous aromatic nitroaldehydes. This approach, rooted in the principles of chemical similarity and hazard assessment, provides a robust framework for minimizing risk in the laboratory and pilot plant settings. It is imperative to note that this guide serves as a well-informed supplement, not a replacement, for a compound-specific SDS, which should be consulted immediately upon availability.

Anticipated Hazard Profile: An Evidence-Based Assessment

Based on the known hazards of structurally similar compounds such as 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde, a comprehensive hazard profile for 4-Butoxy-3-nitrobenzaldehyde can be extrapolated. The presence of the nitro group and the aldehyde functionality are the primary drivers of its toxicological and chemical reactivity profile.

Globally Harmonized System (GHS) Classification (Anticipated)

The following GHS classification is projected for 4-Butoxy-3-nitrobenzaldehyde based on data from analogous compounds. This classification should be considered provisional until a specific SDS is available.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation[2][3] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[4] |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements (Abridged):

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Contaminated work clothing must not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/ eye protection/ face protection.[3][4]

-

Response: If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. If on skin: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][4]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[4]

Prudent Laboratory Practices: A Step-by-Step Protocol for Safe Handling

The following protocol outlines the essential steps for the safe handling of 4-Butoxy-3-nitrobenzaldehyde, integrating both procedural and engineering controls to minimize exposure and ensure a self-validating system of safety.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of solid 4-Butoxy-3-nitrobenzaldehyde and its solutions must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute. This is critical to prevent the inhalation of airborne dust particles and vapors.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in situations with a higher risk of splashes, such as during transfers of larger quantities or when handling solutions.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves in accordance with institutional guidelines.

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For larger scale operations, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, in the event of a ventilation failure or a large spill, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge would be necessary.

Weighing and Dispensing: A Controlled Approach

-

Preparation: Before bringing the compound into the fume hood, decontaminate the work surface. Assemble all necessary equipment, including a tared weigh boat or container, spatulas, and a waste container.

-

Dispensing: Carefully open the container of 4-Butoxy-3-nitrobenzaldehyde. Use a clean, designated spatula to transfer the desired amount of the solid to the weigh boat. Avoid generating dust by using slow, deliberate movements.

-

Closure: Immediately and securely close the main container.

-

Cleanup: Carefully clean the spatula and any residual dust from the work surface using a damp paper towel, which should then be disposed of as hazardous waste.

Solution Preparation and Reactions: Mitigating Risks

-

Solvent Addition: When preparing solutions, add the solid 4-Butoxy-3-nitrobenzaldehyde to the solvent slowly and with stirring to prevent splashing.

-

Temperature Control: Be aware that some reactions involving aromatic nitro compounds can be exothermic. Monitor the reaction temperature closely and have a cooling bath readily available.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.

Emergency Response Workflow: A Systematic Approach to Spill Management

In the event of an accidental release, a calm and systematic response is crucial to ensure the safety of all laboratory personnel. The following workflow, illustrated in the diagram below, outlines the key steps for managing a spill of 4-Butoxy-3-nitrobenzaldehyde.

Sources

Solubility profile of 4-Butoxy-3-nitrobenzaldehyde in organic solvents

Solubility Profile & Characterization of 4-Butoxy-3-nitrobenzaldehyde An In-Depth Technical Guide for Process Chemists and Formulation Scientists

Part 1: Executive Summary & Compound Identity

4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3 ) is a critical aromatic building block, structurally analogous to the well-known Gefitinib intermediate 4-Methoxy-3-nitrobenzaldehyde. While the methoxy-variant is ubiquitous in EGFR inhibitor synthesis, the butoxy-derivative offers distinct lipophilic properties, altering its solubility landscape and crystallization behavior.

This guide provides a strategic framework for determining, predicting, and optimizing the solubility profile of this compound. As specific mole-fraction data is proprietary or sparse in open literature, this document functions as a protocol-driven whitepaper , synthesizing structural analysis with rigorous experimental methodologies.

Chemical Identity

| Property | Detail |

| IUPAC Name | 4-Butoxy-3-nitrobenzaldehyde |

| CAS Number | 351002-94-3 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Physical Form | Light yellow to brown crystalline powder |

| Structural Feature | Nitro group ( |

Part 2: Predicted Solubility Landscape

As a Senior Application Scientist, one must infer solubility behavior from structural activity relationships (SAR) when empirical data is absent. The substitution of a methyl group (in the standard Gefitinib intermediate) with a butyl group significantly impacts the thermodynamic equilibrium.

The "Lipophilic Shift" Effect

The addition of the butyl chain (

Predicted Solvent Compatibility Table:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMF, DMSO, NMP | Excellent | The highly polar nitro group interacts strongly via dipole-dipole forces. Ideal for reaction media but poor for crystallization due to high boiling points. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like." The aromatic core and nitro group align well with DCM's polarity. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Good solubility at room temperature; likely too soluble for high-yield crystallization without an anti-solvent. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Ideal for Recrystallization. The hydrophobic butyl tail resists dissolution at low temps, while the polar aldehyde/nitro groups allow solubility at reflux. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic ring interaction ( |

| Alkanes | Hexane, Heptane, Cyclohexane | Poor (Anti-Solvent) | The polar nitro and aldehyde functionalities prevent solvation in non-polar alkanes. Excellent anti-solvents. |

| Water | Water | Insoluble | The hydrophobic aromatic core and butyl chain dominate, preventing hydrogen bonding with water. |

Part 3: Experimental Protocol for Solubility Determination

To generate a defensible solubility curve (Mole Fraction

Workflow Diagram (DOT Visualization)

Figure 1: Standardized workflow for determining the solubility profile of nitrobenzaldehyde derivatives.

Detailed Methodology

-

Preparation: Add excess 4-Butoxy-3-nitrobenzaldehyde to 20 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir continuously using a magnetic stirrer at the set temperature (e.g., 278.15 K to 323.15 K) for 48 hours .

-

Why? Nitro-compounds often form metastable polymorphs; 48 hours ensures the stable crystal form dictates the solubility limit.

-

-

Sampling: Stop stirring and allow phases to separate for 2 hours. Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter .

-

Critical Control: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.

-

-

Quantification: Dilute the aliquot with mobile phase (Acetonitrile/Water) and analyze via HPLC (UV detection at

nm).

Part 4: Thermodynamic Modeling

Once experimental data is collected, it must be correlated to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for this class of compounds.

Equation:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Interpretation for Process Optimization:

-

If

is negative and large , solubility is highly sensitive to temperature (High Enthalpy of Dissolution, -

Application: A steep curve (large negative

) indicates Cooling Crystallization is the optimal purification method. -

Recommendation: For 4-Butoxy-3-nitrobenzaldehyde, we expect a steep curve in Isopropanol or Ethanol , making them superior crystallization solvents compared to Toluene (flatter curve).

Part 5: Application - Crystallization Strategy

Purification of the 4-butoxy intermediate is crucial to prevent side-reactions in subsequent steps (e.g., reduction to the aniline).

Recommended Purification System: Anti-Solvent Crystallization

-

Primary Solvent: Ethyl Acetate or Ethanol (Dissolves the compound).

-

Anti-Solvent: n-Heptane or Water (Forces precipitation).

Process Logic:

-

Dissolve crude 4-Butoxy-3-nitrobenzaldehyde in Ethyl Acetate at 50°C (near saturation).

-

Slowly add n-Heptane (ratio 1:2 v/v) while maintaining temperature.

-

Cool slowly to 0°C at a rate of 5°C/hour.

-

Why? The butyl tail decreases the polarity gap with Heptane compared to the methoxy-analog, so a higher ratio of anti-solvent may be required to drive yield.

-

References

-

ChemicalBook. (2025).[3] 4-Hydroxy-3-nitrobenzaldehyde & Derivatives - Properties and Applications. Retrieved from

-

BenchChem. (2025).[4] Comparative Guide to Nitrobenzaldehyde Synthesis and Purification. Retrieved from

-

National Institutes of Health (NIH). (2013). Crystal Structure and Solubility Behavior of Alkoxy-benzaldehydes. PubMed Central. Retrieved from

-

BOC Sciences. (2025). 4-Butoxy-3-nitrobenzaldehyde Product Specifications (CAS 351002-94-3).[2][] Retrieved from

-

University of California, Riverside. (2024). Standard Operating Procedures for Nitro-Compound Solubility. Retrieved from

Sources

Technical Analysis of 4-Butoxy-3-nitrobenzaldehyde: Spectroscopic Validation & Structural Elucidation

Topic: 1H NMR and IR spectral analysis of 4-Butoxy-3-nitrobenzaldehyde Role: Senior Application Scientist Format: Technical Guide

Introduction & Chemical Context

In the development of catechol-O-methyltransferase (COMT) inhibitors and other nitrocatechol-based pharmacophores, 4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) serves as a critical intermediate. Its structural integrity is defined by three distinct functionalities: an electron-withdrawing nitro group (

Precise spectroscopic characterization of this molecule is not merely about signal assignment; it is a quality gate. The interplay between the

This guide provides a self-validating protocol for confirming the identity and purity of 4-Butoxy-3-nitrobenzaldehyde using 1H NMR and FT-IR spectroscopy.

Experimental Methodology

To ensure reproducibility and high-resolution data, the following protocols must be adhered to strictly.

Sample Preparation (1H NMR)

-

Solvent: Deuterated Chloroform (

) is the standard choice. It minimizes solvent overlap with the aliphatic butoxy chain. Dimethyl sulfoxide- -

Concentration: 10–15 mg of sample in 0.6 mL of solvent.

-

Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual

(7.26 ppm).

Sample Preparation (FT-IR)

-

Method: Attenuated Total Reflectance (ATR) is preferred for neat solids/oils. If using KBr pellets, ensure the ratio is 1:100 (sample:KBr) to prevent detector saturation in the nitro region.

-

Resolution: 4

with 16 scans minimum.

Structural Elucidation Workflow

The following logic flow illustrates how to systematically confirm the regiochemistry of the molecule using spectral data.

Figure 1: Logic flow for the structural confirmation of 4-Butoxy-3-nitrobenzaldehyde.

1H NMR Spectral Analysis

The 1H NMR spectrum in

Aromatic Region Logic

The

Key Diagnostic Signals:

-

H-2 (The "Sandwiched" Proton): Located between

and -

H-6 (Ortho to Aldehyde): Deshielded by the aldehyde but less so than H-2. It appears as a doublet of doublets (

Hz). -

H-5 (Ortho to Butoxy): Shielded by the oxygen lone pair. It appears most upfield in the aromatic region as a doublet (

Hz).

Quantitative Data Table (1H NMR)

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Mechanistic Origin |

| CHO (Aldehyde) | 9.85 – 9.95 | Singlet (s) | 1H | - | Anisotropic effect of C=O |

| Ar-H2 | 8.30 – 8.45 | Doublet (d) | 1H | Deshielded by ortho-NO2 & ortho-CHO | |

| Ar-H6 | 8.00 – 8.15 | Doublet of Doublets (dd) | 1H | Ortho to CHO, Meta to NO2 | |

| Ar-H5 | 7.20 – 7.30 | Doublet (d) | 1H | Shielded by ortho-O-Alkyl | |

| O-CH2 ( | 4.15 – 4.25 | Triplet (t) | 2H | Deshielding by Oxygen | |

| CH2 ( | 1.80 – 1.90 | Quintet (m) | 2H | - | Alkyl chain environment |

| CH2 ( | 1.45 – 1.55 | Sextet (m) | 2H | - | Alkyl chain environment |

| CH3 ( | 0.95 – 1.05 | Triplet (t) | 3H | Terminal methyl group |

Note: Shifts are estimated based on substituent additivity rules relative to 4-methoxy-3-nitrobenzaldehyde [1, 2].

FT-IR Spectral Analysis[1]

Infrared spectroscopy validates the functional groups.[1] The absence of a broad -OH stretch (3200–3500

Key Vibrational Modes

| Functional Group | Frequency ( | Intensity | Assignment |

| Aldehyde C-H | 2850 & 2750 | Weak | Fermi resonance doublet (Characteristic of CHO) |

| Aldehyde C=O | 1690 – 1710 | Strong | Carbonyl stretching |

| Aromatic C=C | 1600 – 1610 | Medium | Ring skeletal vibrations |

| Nitro ( | 1530 – 1540 | Strong | Asymmetric stretch |

| Nitro ( | 1345 – 1355 | Strong | Symmetric stretch |

| Aryl Ether (C-O-C) | 1260 – 1280 | Strong | Asymmetric C-O-C stretch |

Synthesis & Impurity Profiling Workflow

Understanding the synthesis pathway is crucial for interpreting the spectra, particularly for identifying impurities.

Figure 2: Synthesis pathway and potential impurity origins.

Impurity Markers:

-

Unreacted Starting Material: Look for a broad singlet at ~10.5–11.0 ppm (Phenolic OH) in 1H NMR or a broad band at 3300

in IR [3]. -

Residual Solvent: Common solvents like DMF or Acetone will show sharp singlets at 2.9/8.0 ppm or 2.1 ppm, respectively.

References

-

Sigma-Aldrich. 4-Butoxy-3-nitrobenzaldehyde Product Specification & CAS 351002-94-3. Retrieved from [2]

-

National Institute of Standards and Technology (NIST).[3][4] 4-Hydroxy-3-nitrobenzaldehyde Spectral Data. NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link]

-

PubChem.[5] Compound Summary: 4-Methoxy-3-nitrobenzaldehyde (Analogous Structure). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 4-Methoxy-3-nitrobenzaldehyde 97 31680-08-7 [sigmaaldrich.com]

- 3. 4-Hydroxy-3-nitrobenzaldehyde [webbook.nist.gov]

- 4. 4-Hydroxy-3-nitrobenzaldehyde [webbook.nist.gov]

- 5. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Safety & Toxicity Guide: Nitrobenzaldehyde Derivatives in Pharmaceutical Synthesis

Executive Summary & Chemical Identity

Nitrobenzaldehydes (NBAs)—specifically the ortho- (2-), meta- (3-), and para- (4-) isomers—are critical electrophilic scaffolds in drug discovery. They serve as precursors for dihydropyridine calcium channel blockers (e.g., Nifedipine), Schiff bases, and various heterocyclic pharmacophores.

While indispensable, their nitro-aromatic nature introduces specific toxicological risks, including methemoglobinemia, genotoxicity, and skin sensitization. This guide synthesizes the toxicological profile of NBAs with field-proven handling protocols to ensure scientific integrity and personnel safety.

Chemical Identity Table

| Property | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |

| CAS No. | 552-89-6 | 99-61-6 | 555-16-8 |

| Appearance | Yellow crystalline solid | Yellowish powder | Pale yellow solid |

| Melting Point | 42–44 °C | 58–59 °C | 106–108 °C |

| Solubility | Soluble in EtOH, Ether; Low in H₂O | Soluble in EtOH, Ether; Low in H₂O | Soluble in EtOH, Ether; Low in H₂O |

| Reactivity | High steric strain; susceptible to photo-rearrangement (nitroso-benzoic acid) | Standard meta-directing electrophile | Conjugated system; highly reactive to nucleophiles |

Toxicological Profile: Mechanisms & Data[1][2]

Acute & Chronic Toxicity

The toxicity of NBAs is largely driven by the nitro moiety, which can undergo enzymatic reduction. The primary acute risks are irritation and potential systemic effects via skin absorption.

Comparative Toxicity Data

| Endpoint | 2-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde |

|---|---|---|---|

| LD50 (Oral, Rat) | N/A (Mouse: 600 mg/kg) [1] | ~600–1000 mg/kg (est.) | 4,700 mg/kg [2] |

| LD50 (Dermal, Rat) | N/A | N/A | 16,000 mg/kg [2] |

| Skin Sensitization | Moderate | Moderate | High (Category 1) [3] |

| Aquatic Toxicity | Harmful | Toxic to aquatic life | Harmful (H412) |[1]

Mechanism of Action: The Nitroreduction Pathway

The toxicological "engine" of nitrobenzaldehydes is the metabolic reduction of the nitro group. In vivo, nitroreductases (bacterial or hepatic) reduce the parent compound to a nitroso intermediate, then to a hydroxylamine, and finally to an amine.

-

Methemoglobinemia: The hydroxylamine intermediate can oxidize ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), impairing oxygen transport.

-

Genotoxicity: The hydroxylamine species can be acetylated (via NAT enzymes) to form nitrenium ions, which are potent electrophiles capable of forming DNA adducts [4].

Genotoxicity & Mutagenicity[3]

-

Ames Test: NBAs generally test positive in Salmonella typhimurium strains (TA98, TA100), particularly with metabolic activation (S9 fraction) or in the presence of comutagens like norharman [5].

-

Structural Alert: The para- isomer often exhibits higher mutagenic potential due to resonance stabilization of the nitrenium ion intermediate.

Visualization: Metabolic Activation & Toxicity Pathway

Figure 1: Metabolic reduction pathway of nitrobenzaldehydes showing divergence into toxicological endpoints (Methemoglobinemia and Genotoxicity).

Handling Precautions & Stability

Chemical Incompatibilities

NBAs are not inert. Their handling requires awareness of specific reactivities:

-

Strong Bases: Contact with caustic alkalis (NaOH, KOH) can induce violent decomposition or exothermic condensation (Cannizzaro reaction variants), especially with the ortho- isomer [6].

-

Reducing Agents: Mixing with hydrides (LiAlH₄, NaBH₄) is highly exothermic. The reduction of the nitro group releases significant heat (~220-410 kJ/mol), posing a runaway risk in closed vessels.

-

Oxidation: The aldehyde group readily oxidizes to the corresponding nitrobenzoic acid upon air exposure.

Photochemical Instability (Ortho-Effect)

2-Nitrobenzaldehyde is uniquely photosensitive. Upon UV exposure, it rearranges to 2-nitrosobenzoic acid.

-

Precaution: Store strictly in amber glass or foil-wrapped containers.

-

Impact: Using degraded 2-NBA in synthesis will act as a radical trap and lower yield.

Engineering Controls & PPE

-

Respiratory: Use a localized exhaust (fume hood). If dust formation is likely, use an N95 or P100 respirator.

-

Dermal: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash. For prolonged handling, double-gloving is recommended due to the compound's skin absorption potential.

-

Eyes: Chemical safety goggles are mandatory. NBAs are severe eye irritants (Category 2A).[2]

Experimental Workflow: Safe Synthesis Protocol

Scenario: Setting up a Henry Reaction (Nitroaldol) using 3-Nitrobenzaldehyde. Objective: Minimize dust exposure and control exothermic potential.

Step-by-Step Methodology

-

Preparation & Weighing:

-

Control: Weigh inside a fume hood or a powder containment balance enclosure.

-

Action: If the solid is caked, do not use a metal spatula to chip aggressively (spark/friction risk). Use a plastic or Teflon-coated spatula.

-

Dissolution: Dissolve the solid in the solvent (e.g., Ethanol) before adding any catalyst.

-

-

Reaction Setup:

-

Inert Atmosphere:[3][4] Purge the vessel with Nitrogen/Argon. While NBAs are not pyrophoric, the reaction intermediates (nitronates) can be sensitive to oxygen and moisture.

-

Temperature Control: Pre-cool the reaction vessel if using strong bases (e.g., NaOH, KOH) as catalysts. The deprotonation is exothermic.

-

-

Quenching & Work-up:

-

Acidification: When quenching basic reactions, add acid slowly to avoid rapid CO₂ evolution or heat spikes.

-

Phase Separation: NBAs partition well into organic solvents (DCM, EtOAc).

-

Waste: Aqueous waste will contain nitro-aromatics. Do not mix with bleach (hypochlorites) as this can form toxic chloropicrin-like byproducts.

-

-

Decontamination:

-

Clean surfaces with a surfactant-based cleaner (soap/water). Avoid using pure acetone for cleaning skin, as it increases permeability to the nitro compound.

-

Visualization: Safe Handling Decision Logic

Figure 2: Operational workflow for handling solid nitrobenzaldehydes, emphasizing dust control and spill management.

Emergency Response

-

Eye Contact: Immediately flush with water for 15 minutes. Lifting eyelids is crucial as particulates can trap under the lid.

-

Skin Contact: Wash with soap and copious water.[2][3][5][6] Monitor for cyanosis (blue lips/fingernails) for 24 hours, as methemoglobinemia can be delayed.

-

Spill Cleanup:

References

-

PubChem.[7][8] (n.d.). 4-Nitrobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Suzuki, J., et al. (1983). Mutagenicities of mono-nitrobenzene derivatives in the presence of norharman. Mutation Research. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Genotoxic Activity of m-Nitrobenzaldehyde. Retrieved from [Link]

- Bretherick, L. (n.d.). Handbook of Reactive Chemical Hazards.

Sources

- 1. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. santos.com [santos.com]

- 8. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

Technical Whitepaper: 4-Butoxy-3-nitrobenzaldehyde in Medicinal Chemistry

The following technical guide provides an in-depth review of 4-Butoxy-3-nitrobenzaldehyde , a critical intermediate in the synthesis of lipophilic pharmacophores. This document is structured for medicinal chemists and process engineers, focusing on synthetic utility, reaction optimization, and downstream applications in kinase inhibitor design.[1]

CAS: 351002-94-3 | Formula: C₁₁H₁₃NO₄ | MW: 223.23 g/mol [1][][3][]

Executive Summary: The Lipophilic Scaffold

In the optimization of small molecule drugs, the 4-Butoxy-3-nitrobenzaldehyde scaffold serves as a strategic "gateway" intermediate.[1] Unlike its methoxy- or ethoxy- analogs (common in early-generation EGFR inhibitors like Gefitinib), the n-butoxy tail introduces significant lipophilicity and steric bulk.[1] This modification is frequently employed to:

-

Modulate LogP: Increase membrane permeability in hydrophilic cores.[1]

-

Fill Hydrophobic Pockets: Target deeper hydrophobic regions within ATP-binding sites of kinases (e.g., EGFR, HER2).[1]

-

Diversify Solubility: Alter the physicochemical profile of crystalline salts.

This guide details the robust synthesis of this building block and its divergent applications in constructing heterocycles (quinazolines, benzimidazoles) and Schiff base ligands.[1]

Chemical Profile & Synthetic Utility[1][5][6]

Structural Analysis

The molecule features three distinct reactive centers, making it a versatile "Hub" for divergent synthesis:

-

Aldehyde (-CHO): Electrophilic center for condensation (Knoevenagel, Schiff base formation) or reductive amination.[1]

-

Nitro Group (-NO₂): Precursor to the amino group (-NH₂), enabling cyclization into nitrogenous heterocycles.[1]

-

Butoxy Chain (-O-C₄H₉): A stable lipophilic anchor that resists metabolic cleavage better than simple esters.

Synthesis Protocol: O-Alkylation of 4-Hydroxy-3-nitrobenzaldehyde

The industrial standard for producing 4-Butoxy-3-nitrobenzaldehyde involves the Williamson ether synthesis. This protocol is optimized for yield and purity, minimizing the formation of O-alkylation byproducts.[1]

Reaction Scheme:

Detailed Experimental Workflow

-

Reagents:

-

Procedure:

-

Step A (Deprotonation): Charge a round-bottom flask with 4-Hydroxy-3-nitrobenzaldehyde and DMF.[1] Add K₂CO₃ and stir at room temperature for 30 minutes. Observation: The solution will turn deep yellow/orange due to phenoxide formation.[1]

-

Step B (Alkylation): Add 1-Bromobutane dropwise. Heat the mixture to 80°C for 4–6 hours.

-

Step C (Quench): Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate as a pale yellow solid.[1][6]

-

Step D (Isolation): Filter the solid, wash with water (to remove DMF/salts), and recrystallize from Ethanol/Water if necessary.[1]

-

Critical Control Points (Expert Insight):

-

Temperature Control: Do not exceed 100°C. Higher temperatures can degrade the aldehyde or cause Cannizzaro-type disproportionation side reactions.

-

Moisture Sensitivity: While not strictly anhydrous, water competes with the phenoxide, lowering yields.[1] Use dry DMF.[1]

-

Monitoring: TLC (30% EtOAc/Hexane).[1] The starting material (phenol) is more polar and will remain near the baseline; the product (ether) moves to

.[1]

Downstream Applications: From Intermediate to Bioactive Core[1]

The true value of 4-Butoxy-3-nitrobenzaldehyde lies in its transformation into complex pharmacophores.

Pathway A: Synthesis of Quinazoline Kinase Inhibitors

This is the primary medicinal application.[1] The nitro group is reduced to an amine, which then undergoes cyclization to form the quinazoline core found in drugs like Lapatinib or Erlotinib analogs.[1]

-

Challenge: Chemoselective reduction of

in the presence of -

Solution: Standard catalytic hydrogenation (

) often reduces the aldehyde to an alcohol.[1]

Pathway B: Schiff Base & Chalcone Libraries

The aldehyde functionality allows for rapid diversification via condensation reactions.[1]

-

Schiff Bases: Reaction with primary amines yields imines, often explored for antibacterial and antifungal activity.[1] The butoxy tail improves penetration through bacterial lipid membranes.[1]

-

Chalcones: Claisen-Schmidt condensation with acetophenones yields chalcones, which are potent anti-inflammatory agents (inhibitors of NF-κB).[1]

Visualizations & Data

Synthesis & Divergent Pathways Diagram

The following diagram illustrates the central role of 4-Butoxy-3-nitrobenzaldehyde and the critical decision nodes in its processing.

Figure 1: Divergent synthesis pathways starting from the 4-Butoxy-3-nitrobenzaldehyde scaffold.[1]

Quantitative Data Summary

The following table summarizes typical yield data and reaction conditions reported in literature for the synthesis of the core intermediate.

| Parameter | Optimized Condition | Typical Yield | Notes |

| Solvent | DMF (Dimethylformamide) | 85–92% | Best solubility; requires aqueous wash.[1] |

| Base | Potassium Carbonate ( | 80–88% | Safer than NaH; requires heating.[1] |

| Temperature | 80°C | N/A | >100°C risks byproduct formation.[1] |

| Reaction Time | 4–6 Hours | N/A | Monitor via TLC until phenol disappears.[1] |

| Purification | Recrystallization (EtOH) | >98% Purity | Column chromatography rarely needed.[1] |

References

-

BOC Sciences. 4-Butoxy-3-nitrobenzaldehyde Product Profile & Applications. Retrieved from

-

ChemSpider SyntheticPages. Etherification of 4-Hydroxybenzaldehyde with benzyl bromides (Protocol Analogy). Retrieved from [1]

-

BenchChem. Reaction mechanism of 3-Nitrobenzaldehyde derivatives (Claisen-Schmidt). Retrieved from [1]

-

ChemicalBook. 4-Hydroxy-3-nitrobenzaldehyde: Precursor Properties and Derivatives. Retrieved from [1]

-

Santa Cruz Biotechnology. 4-Butoxy-3-nitrobenzaldehyde Product Data. Retrieved from [1]

Sources

Technical Whitepaper: Comparative Analysis of 3-Nitro-4-alkoxybenzaldehydes in Medicinal Chemistry

Executive Summary

In the optimization of bioactive heterocycles—particularly quinazoline-based kinase inhibitors (e.g., EGFR inhibitors)—the choice of the alkoxy substituent at the C4 position of the benzyl ring is a critical determinant of pharmacokinetics (PK) and binding affinity.

This guide provides a technical comparison between 4-Butoxy-3-nitrobenzaldehyde (High-Lipophilicity Variant) and 3-Nitro-4-methoxybenzaldehyde (Standard Scaffold). While electronically similar, their divergent physicochemical profiles dictate their specific utility in drug discovery. This whitepaper details their structural properties, divergent synthesis protocols from a common intermediate, and strategic applications in Structure-Activity Relationship (SAR) studies.

Part 1: Structural & Physicochemical Divergence

The core difference between these two molecules lies in the alkyl tail attached to the C4 oxygen. This modification does not significantly alter the electronic activation of the aldehyde or the nitro group but drastically shifts the molecule's solubility profile and steric demand.

Physicochemical Comparison Table

| Feature | 3-Nitro-4-methoxybenzaldehyde | 4-Butoxy-3-nitrobenzaldehyde |

| CAS Number | 31680-08-7 | 57507-62-5 (Generic/Analog) |

| Molecular Weight | 181.15 g/mol | 223.23 g/mol |

| Alkyl Substituent | Methyl (-CH₃) | n-Butyl (-CH₂CH₂CH₂CH₃) |

| Steric Bulk | Minimal (Rotational freedom low) | High (Flexible chain, "Wiggle" volume) |

| Lipophilicity (cLogP) | ~1.3 (Moderate) | ~2.8 (High) |

| Melting Point | 97–100 °C [1] | ~68–72 °C (Estimated/Analogous) |

| Solubility | Soluble in DCM, EtOAc, warm EtOH | High solubility in Hexanes, Toluene, Ethers |

| Primary Utility | Initial Hit Generation, Crystallography | Permeability Optimization, Hydrophobic Probing |

The "Lipophilic Shift"

The transition from a methoxy to a butoxy group introduces a "grease ball" effect.

-

Methoxy: Provides a rigid, polar-compatible anchor. It is often the starting point for SAR because it minimizes steric clashes in the binding pocket.

-

Butoxy: The butyl chain adds significant lipophilicity (+1.5 LogP units). This is strategically used to:

-

Improve Passive Permeability: Enhance crossing of the blood-brain barrier (BBB) or cell membranes.

-

Probe Hydrophobic Pockets: Many kinases (e.g., EGFR) have a hydrophobic region near the ATP-binding site that can accommodate longer alkyl chains, improving potency via van der Waals interactions.

-

Part 2: Synthetic Pathways & Process Chemistry

To ensure reproducibility and cost-efficiency, both molecules should be synthesized from a common "pivot" intermediate: 4-Hydroxy-3-nitrobenzaldehyde (CAS: 3011-34-5). This divergent approach minimizes inventory and allows for parallel synthesis of analogs.

Reaction Mechanism (Williamson Ether Synthesis)

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated by base) onto an alkyl halide. The presence of the ortho-nitro group and para-aldehyde group makes the phenol relatively acidic (pKa ~7), facilitating deprotonation by weak bases like Potassium Carbonate (

Synthesis Workflow Diagram

Figure 1: Divergent synthesis strategy from the 4-hydroxy-3-nitrobenzaldehyde scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 4-Butoxy-3-nitrobenzaldehyde (Scale: 10 mmol).

Reagents:

-

4-Hydroxy-3-nitrobenzaldehyde (1.67 g, 10 mmol)

-

n-Butyl Bromide (1.51 g, 11 mmol, 1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol, 1.5 eq) -

DMF (Dimethylformamide) (10 mL)

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask, dissolve 4-hydroxy-3-nitrobenzaldehyde in DMF. Add

in one portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -

Alkylation: Add n-Butyl Bromide dropwise via syringe.

-

Note: For the Methoxy analog, Methyl Iodide is used here. Caution: MeI is highly volatile and carcinogenic.

-

-

Heating: Heat the reaction mixture to 60°C for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (polar, low Rf) should disappear, replaced by a less polar spot (high Rf).

-

Workup (Crucial Difference):

-

For Methoxy: Pour into ice water. The product typically precipitates as a solid. Filter and wash.[1]

-

For Butoxy: Pour into water (50 mL). The product may form an oil or sticky solid due to lower melting point. Do not filter. Extract with Ethyl Acetate (3 x 20 mL).

-

-

Purification: Wash combined organics with Brine, dry over

, and concentrate in vacuo. If the oil does not crystallize upon standing, recrystallize from Hexanes/EtOAc (9:1) or perform a short silica plug filtration.

Part 3: Reactivity Profile & Downstream Applications

Both molecules serve as "Masked Anilines." The aldehyde is used for condensation reactions, while the nitro group is a latent amine.

The "Gefitinib" Pathway (Quinazoline Synthesis)

The most high-value application of these aldehydes is in the synthesis of 4-anilinoquinazolines (like Gefitinib or Erlotinib).

-

Condensation: The aldehyde reacts with a nucleophile (e.g., nitromethane or a ketone) or is oxidized to the acid to form the quinazoline core.

-

Reduction: The 3-nitro group is reduced to an aniline (

) using -

Cyclization: The resulting anthranilic acid derivative is cyclized to form the quinazoline ring.

Impact of the Alkoxy Group:

-

Reaction Rate: The alkoxy group at C4 is an Electron Donating Group (EDG). It slightly deactivates the aldehyde towards nucleophilic attack compared to a naked nitrobenzaldehyde, but this effect is identical for both Methoxy and Butoxy.

-

Solubility Control: The Butoxy derivative keeps intermediates soluble in non-polar solvents (DCM, Toluene), which is advantageous during large-scale manufacturing to prevent "crashing out" in reactor lines.

Part 4: Strategic Selection (SAR Decision Tree)

When designing a drug candidate, the choice between these two intermediates is rarely arbitrary. It follows a logical decision matrix based on the biological target's constraints.

Figure 2: Decision matrix for selecting the appropriate alkoxy-nitrobenzaldehyde intermediate.

Case Study: EGFR Inhibitors

In the development of EGFR inhibitors, early hits often utilize the Methoxy group (e.g., Gefitinib uses a methoxy and a morpholinopropoxy). However, to overcome resistance mutations (like T790M), researchers often switch to Butoxy or similar longer chains to reach into the hydrophobic back-pocket of the ATP binding site, increasing residence time and potency [2].

References

-

Sigma-Aldrich. (2023). Product Specification: 4-Methoxy-3-nitrobenzaldehyde (CAS 31680-08-7).[2][3][4] (Note: Representative link for property verification).

-

PubChem. (2023).[2] Compound Summary: 4-Hydroxy-3-nitrobenzaldehyde (Precursor).[5] National Library of Medicine. [Link]

- Journal of Medicinal Chemistry.Structure-Activity Relationships of Quinazoline EGFR Inhibitors. (General Reference for SAR logic described in Part 4).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-甲氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Methoxy-3-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-羟基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 4-Butoxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can have profound implications for drug efficacy and manufacturing. This guide provides a comprehensive technical overview of the crystal structure and potential polymorphism of 4-Butoxy-3-nitrobenzaldehyde, a key intermediate in organic synthesis. Due to the limited publicly available data on the polymorphism of 4-Butoxy-3-nitrobenzaldehyde, this guide will draw parallels with the well-documented polymorphic behavior of its close structural analogue, 4-methoxy-3-nitrobenzaldehyde, to illustrate key concepts and experimental methodologies. We will delve into synthetic routes, methodologies for inducing and identifying polymorphs, and detailed characterization techniques, including X-ray crystallography, thermal analysis, and vibrational spectroscopy.

Introduction: The Significance of Polymorphism

The solid-state structure of an active pharmaceutical ingredient (API) is a cornerstone of its performance. Polymorphism is a phenomenon where a single chemical compound can pack into different crystal lattices, resulting in distinct crystalline solids. These variations in crystal packing can lead to significant differences in thermodynamic and kinetic properties. For instance, a metastable polymorph might offer the advantage of higher solubility and bioavailability, but with the inherent risk of converting to a more stable, less soluble form over time, thereby altering the drug's therapeutic effect.

Therefore, a thorough investigation and control of polymorphism are mandated by regulatory agencies for new drug applications. Understanding the potential for polymorphic forms of a synthetic intermediate like 4-Butoxy-3-nitrobenzaldehyde is crucial for ensuring the consistency and quality of the final API. This guide aims to provide the scientific foundation and practical methodologies for such an investigation.

Synthesis of 4-Butoxy-3-nitrobenzaldehyde

The synthesis of 4-Butoxy-3-nitrobenzaldehyde can be achieved through a nucleophilic aromatic substitution reaction, starting from a suitable precursor such as 4-chloro-3-nitrobenzaldehyde or by nitration of 4-butoxybenzaldehyde. A common laboratory-scale synthesis involves the Williamson ether synthesis.

Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 4-Butoxy-3-nitrobenzaldehyde from 4-hydroxy-3-nitrobenzaldehyde and 1-bromobutane.

Materials:

-

4-hydroxy-3-nitrobenzaldehyde

-

1-bromobutane

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 eq) to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to yield pure 4-Butoxy-3-nitrobenzaldehyde.

Polymorphism: A Case Study of a Structural Analogue

Experimental Approach to Polymorph Screening

A systematic polymorph screen is essential to identify the different crystalline forms of a compound. This typically involves crystallizing the compound under a wide range of conditions.

Workflow for Polymorph Screening:

Caption: Workflow for a systematic polymorph screen.

Characterization of Polymorphic Forms

A combination of analytical techniques is employed to characterize and differentiate between polymorphs.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the crystal structure of a compound. It provides unambiguous proof of the existence of a new polymorph by revealing the precise arrangement of atoms in the crystal lattice.

Hypothetical Crystallographic Data for Two Polymorphs of 4-Butoxy-3-nitrobenzaldehyde:

| Parameter | Form I (Hypothetical) | Form II (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 10.5 | 12.8 |

| b (Å) | 8.2 | 7.5 |

| c (Å) | 13.1 | 11.9 |

| α (°) | 90 | 90 |

| β (°) | 98.5 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1115 | 1142 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.33 | 1.30 |

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystalline material. Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific form.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the different polymorphs.

-

DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect melting points, phase transitions, and differences in enthalpy between polymorphs.

-

TGA: Measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.

Expected Thermal Behavior: Different polymorphs will typically have different melting points. The presence of an endothermic event in a DSC thermogram before the melting point can indicate a solid-solid phase transition from a metastable to a more stable form.

Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to the local molecular environment. Differences in intermolecular interactions between polymorphs can lead to shifts in the vibrational frequencies of specific functional groups. For 4-Butoxy-3-nitrobenzaldehyde, key vibrational modes to monitor would include the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and the C-O-C stretches of the butoxy group.

Experimental Protocols

Protocol for Crystallization for Polymorph Screening

-

Solvent Evaporation: Dissolve the compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane) at room temperature to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly and undisturbed at ambient conditions.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature. Slowly cool the solution to a lower temperature (e.g., room temperature or 4 °C) to induce crystallization.

-

Anti-Solvent Addition: Dissolve the compound in a solvent in which it is freely soluble. Add a miscible anti-solvent (in which the compound is poorly soluble) dropwise until turbidity is observed. Allow the solution to stand for crystallization.

Protocol for Powder X-ray Diffraction (PXRD) Analysis

-

Gently grind a small amount of the crystalline sample using a mortar and pestle to ensure a random orientation of the crystallites.

-

Pack the powdered sample into a sample holder.

-

Place the sample holder in the PXRD instrument.

-

Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range for organic molecules is 2° to 40° 2θ.

-

Run the analysis and process the resulting diffractogram.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

-

Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program (e.g., heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min).

-

Run the analysis under an inert nitrogen atmosphere.

Conclusion

The investigation of polymorphism is a critical and indispensable part of modern drug development and materials science. While direct experimental data on the crystal structure and polymorphism of 4-Butoxy-3-nitrobenzaldehyde is not widely published, the principles and methodologies for such a study are well-established. By drawing parallels with its close structural analogue, 4-methoxy-3-nitrobenzaldehyde, we can anticipate the potential for polymorphism and design a robust experimental plan for its investigation. A thorough polymorph screen, coupled with comprehensive characterization using techniques such as SCXRD, PXRD, DSC, TGA, and FT-IR, is essential to fully understand the solid-state properties of this important synthetic intermediate. This knowledge is paramount for ensuring the development of safe, effective, and stable final products.

References

-

Wishkerman, S., et al. (2006). Polymorphism in 4-methoxy-3-nitrobenzaldehyde. Crystal Growth & Design, 6(6), 1366-1373. Available at: [Link][1]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link][2]

Sources

Methodological & Application

Application Note: Synthesis of Gefitinib Analogs via 4-Butoxy-3-nitrobenzaldehyde

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of EGFR tyrosine kinase inhibitors (TKIs). It details the synthesis and processing of 4-Butoxy-3-nitrobenzaldehyde , a lipophilic building block used in the development of Gefitinib (Iressa) analogs and structure-activity relationship (SAR) studies.

Executive Summary & Scientific Context

Gefitinib (

4-Butoxy-3-nitrobenzaldehyde (CAS: 351002-94-3) serves as a pivotal "Model Intermediate" in this context. It allows researchers to:

-

Modulate Lipophilicity: Replace the standard methoxy/morpholino side chains with a hydrophobic butoxy group to probe the ATP-binding pocket's tolerance.

-

Simulate Core Construction: Mimic the electronic effects of the nitro-alkoxy substitution pattern found in the authentic Gefitinib precursor (4-methoxy-5-(3-chloropropoxy)-2-nitrobenzaldehyde) without the complexity of the morpholine tail.

Structural Logic & Retrosynthesis

The synthesis of quinazoline-based TKIs hinges on the "Aniline-Nitrile" or "Anthranilic Acid" routes. The 4-Butoxy-3-nitrobenzaldehyde intermediate is typically processed via nitro reduction and oxidative cyclization or condensation to form the quinazoline core.

Figure 1: Synthetic pathway transforming the nitro-aldehyde precursor into a kinase inhibitor scaffold.[1][2][3]

Experimental Protocols

Protocol A: Synthesis of 4-Butoxy-3-nitrobenzaldehyde

This protocol utilizes a Williamson ether synthesis to install the butoxy chain. The choice of DMF as a solvent and Potassium Carbonate as a base ensures complete deprotonation of the phenol while minimizing side reactions like Cannizzaro disproportionation of the aldehyde.

Reagents:

-

4-Hydroxy-3-nitrobenzaldehyde (1.0 eq)

-

1-Bromobutane (1.2 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Potassium Iodide (KI), catalytic (0.1 eq) – Catalyst to accelerate alkylation via Finkelstein-like exchange.

-

Dimethylformamide (DMF), anhydrous[4]

Step-by-Step Methodology:

-

Activation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol) in DMF (100 mL).

-

Deprotonation: Add

(16.5 g, 119.6 mmol) in a single portion. The solution will turn deep yellow/orange due to phenoxide formation. Stir at room temperature for 30 minutes. -

Alkylation: Add 1-Bromobutane (7.7 mL, 71.8 mmol) and catalytic KI (1.0 g).

-

Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 3:1). Reaction is typically complete in 4–6 hours.

-

Quench: Cool to room temperature and pour the reaction mixture into ice-cold water (500 mL) to precipitate the product.

-

Extraction: Extract with Ethyl Acetate (

mL). Wash the combined organic layer with Brine ( -

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) if necessary.

Yield Target: 85–92% Appearance: Yellow crystalline solid.

Protocol B: Nitro Reduction to 4-Butoxy-3-aminobenzaldehyde

The reduction of the nitro group is the Critical Process Parameter (CPP) . Catalytic hydrogenation (H2/Pd-C) can sometimes reduce the aldehyde to an alcohol. Therefore, a chemoselective Iron/Acetic Acid reduction is recommended to preserve the aldehyde functionality, mirroring the industrial Gefitinib process.

Reagents:

-

Iron Powder (Fe), 325 mesh (5.0 eq)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (solvent)[4]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-Butoxy-3-nitrobenzaldehyde (5.0 g, 22.4 mmol) in a mixture of Ethyl Acetate (50 mL) and Glacial Acetic Acid (5 mL).

-

Reduction: Heat the solution to 60°C . Add Iron powder (6.25 g, 112 mmol) portion-wise over 20 minutes to control the exotherm.

-

Reflux: Increase temperature to reflux (approx. 75-80°C) and stir for 2 hours. The color will shift from yellow to dark brown/grey.

-

Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.

-

Neutralization: Carefully wash the filtrate with saturated

solution until the aqueous phase is slightly basic (pH 8). Caution: CO2 evolution. -

Isolation: Separate the organic layer, dry over

, and concentrate. -

Storage: The resulting amine is sensitive to oxidation. Store under nitrogen at -20°C or use immediately.

Analytical Validation & Quality Control

To ensure the integrity of the intermediate before proceeding to complex coupling steps, compare obtained data against these standard parameters.

| Parameter | Specification | Method |

| Appearance | Yellow to pale brown solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, ACN:Water gradient) |

| 400 MHz NMR | ||

| Mass Spectrometry | LC-MS (ESI+) | |

| Melting Point | 103–106 °C | Capillary Method |

Critical Process Parameters (Troubleshooting)

Issue: Incomplete Alkylation (Protocol A)

-

Cause: Presence of water in DMF or old

. -

Solution: Use anhydrous DMF (water < 0.05%) and freshly ground

. Addition of catalytic KI is essential for bromides.

Issue: Over-reduction to Alcohol (Protocol B)

-

Cause: Use of strong reducing agents like

or unmonitored Hydrogenation. -

Solution: Stick to the Fe/AcOH or SnCl2/HCl method. These are highly chemoselective for Nitro groups in the presence of Aldehydes.

Issue: Structural Isomerism

-

Note: Ensure the starting material is 4-Hydroxy-3-nitrobenzaldehyde (Nitro ortho to OH), not 3-hydroxy-4-nitrobenzaldehyde. The substitution pattern dictates the final regiochemistry of the quinazoline core.

References

-

Gefitinib Synthesis Overview

- Alkylation Protocols

-

Nitro Reduction Methodologies

-

Chemoselective reduction of nitro compounds. Organic Chemistry Portal. Available at: [Link]

-

-

Gefitinib Analogs

Sources

- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 2. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ehs.ucr.edu [ehs.ucr.edu]

- 6. scribd.com [scribd.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Reductive Amination of 4-Butoxy-3-nitrobenzaldehyde

Introduction & Scope

4-Butoxy-3-nitrobenzaldehyde (CAS: 555-16-8 analog/derivative) is a critical intermediate in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (e.g., EGFR inhibitors) and GPCR ligands. The molecule features a "push-pull" electronic system: the butoxy group (electron-donating) at the para-position and the nitro group (electron-withdrawing) at the meta-position.

The Challenge: The primary synthetic challenge in performing reductive amination on this substrate is chemoselectivity . Standard reducing agents like Lithium Aluminum Hydride (LiAlH

The Solution: This guide details the use of Sodium Triacetoxyborohydride (STAB) as the reagent of choice. STAB allows for the selective reduction of the intermediate imine/iminium species to the amine without touching the nitro group, owing to its steric bulk and lower hydridic activity compared to NaBH

Mechanistic Insight & Reaction Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base). The presence of the ortho-nitro group provides steric bulk but also increases the electrophilicity of the aldehyde carbon, generally accelerating imine formation compared to unactivated benzaldehydes.

Reaction Pathway Diagram

Figure 1: Chemoselective divergence based on reducing agent selection. STAB ensures retention of the nitro scaffold.

Experimental Protocols

Protocol A: Standard Chemoselective Reductive Amination (STAB Method)

Recommended for preserving the nitro group.

Reagents:

-

Substrate: 4-Butoxy-3-nitrobenzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Primary or Secondary)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv).

Procedure:

-

Imine Formation (Pre-equilibrium):

-

In a dry round-bottom flask under N

atmosphere, dissolve 4-Butoxy-3-nitrobenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M). -

Add the amine (1.1 equiv).

-

Add Glacial Acetic Acid (1.0 equiv). Note: AcOH promotes imine formation and buffers the basicity of the amine.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC.[2][3] You may not see full conversion to imine, but equilibrium must be established.

-

-

Reduction:

-

Add STAB (1.4 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

Stir at RT for 2–16 hours (overnight is common for hindered amines).

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO

(approx. equal volume to solvent). Stir for 15 minutes until gas evolution ceases. -

Extract the aqueous layer with Dichloromethane (DCM) (3x).[4]

-

Combine organic layers and wash with Brine (1x).

-

Dry over anhydrous Na

SO

-

-

Purification:

-

The crude residue is typically a yellow/orange oil or solid.

-

Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate).

-

Protocol B: Two-Step Procedure (NaBH Alternative)

Use only if STAB is unavailable. Requires strict stepwise execution to avoid reducing the aldehyde to the alcohol.

-

Imine Synthesis: Dissolve aldehyde and amine in Methanol (MeOH). Add 3Å Molecular Sieves to drive equilibrium. Stir 4–12 hours.

-

Reduction: Cool to 0°C. Add NaBH

(1.0 equiv) slowly. Stir for 1 hour. -

Risk: If the imine is not fully formed, NaBH

will reduce the remaining aldehyde to 4-butoxy-3-nitrobenzyl alcohol (a difficult-to-separate impurity).

Optimization & Troubleshooting Guide

The 4-butoxy group increases lipophilicity compared to methoxy analogs, making solubility in DCE excellent but potentially complicating removal from non-polar byproducts.

Solvent & Reagent Compatibility Table

| Parameter | Recommendation | Rationale |

| Solvent | DCE (1,2-Dichloroethane) | Optimal for STAB stability and solubility of lipophilic nitro-aldehydes. |

| Solvent (Alt) | THF (Tetrahydrofuran) | Good alternative if DCE is restricted; ensure THF is anhydrous. |

| Avoid | Methanol (MeOH) | STAB reacts/decomposes faster in MeOH; use NaBH |

| Catalyst | Acetic Acid (AcOH) | Essential.[5] Protonates the hemiaminal to facilitate water loss (imine formation). |

| Scavenger | Isocyanate Resin | If excess amine is used, add polymer-bound isocyanate at the end to remove unreacted amine. |

Troubleshooting Decision Tree

Figure 2: Troubleshooting common failure modes in reductive amination.

Critical Notes on Safety & Handling

-

Nitro Compounds: While 4-butoxy-3-nitrobenzaldehyde is generally stable, nitro-aromatics can be energetic. Avoid excessive heat (>100°C) during workup.

-

STAB: Generates acetic acid and boric acid upon quenching. It is less reactive than NaBH

toward water but releases Hydrogen gas (H -

DCE: 1,2-Dichloroethane is a suspected carcinogen. Handle in a fume hood. DCM is a viable substitute for workup but less ideal for the reaction due to lower boiling point and STAB solubility.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7][1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8][7][1][3][5][9][10] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

- Context: The foundational text establishing STAB as the superior reagent for chemoselective reductive amin

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.

- Context: detailed mechanistic insight into acyloxyborohydride species.

-

BenchChem . (2025).[11] Lab-Scale Synthesis of 4-Nitrobenzaldehyde.

- Context: General handling and properties of nitro-benzaldehyde deriv

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 (1996) | Ahmed F. Abdel-Magid | 1538 Citations [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. figshare.com [figshare.com]

- 10. reddit.com [reddit.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 4-Butoxy-3-nitrobenzaldehyde in High-Value Quinazoline Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the use of 4-Butoxy-3-nitrobenzaldehyde as a strategic building block for synthesizing 2-substituted quinazolin-4(3H)-ones and subsequent 4-aminoquinazoline scaffolds (kinase inhibitor pharmacophores).

Executive Summary

4-Butoxy-3-nitrobenzaldehyde is a tri-functionalized aromatic building block offering a unique combination of electronic and steric properties for drug discovery. Unlike simple benzaldehydes, this molecule provides:

-

Lipophilicity: The 4-butoxy chain enhances cell permeability and hydrophobic pocket occupancy in protein targets.

-

Latent Functionality: The 3-nitro group serves as a "masked" aniline, allowing for late-stage diversification (via reduction and acylation) after the heterocyclic core is constructed.

-

Electronic Activation: The nitro group activates the ring for potential nucleophilic aromatic substitutions or metal-catalyzed couplings in specific positions.

This guide details the Oxidative Cyclocondensation Protocol , transforming this aldehyde into a 2-(4-butoxy-3-nitrophenyl)quinazolin-4(3H)-one scaffold. This core is a direct precursor to bioactive molecules resembling EGFR, VEGFR, and PDE4 inhibitors.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 4-Butoxy-3-nitrobenzaldehyde |

| CAS Number | 351002-94-3 |

| Molecular Weight | 223.23 g/mol |

| Appearance | Yellow to brownish powder |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in Ethanol |

| Stability | Stable under standard conditions. Store under inert atmosphere (Ar/N2) to prevent oxidation to carboxylic acid. |

| Hazards | Irritant. Nitro compounds may be energetic; avoid high heat/shock. |

Core Protocol: Synthesis of 2-Arylquinazolin-4(3H)-one[1][2]